molecular formula C10H13N B3177184 6-methyl-2,3-dihydro-1H-inden-4-amine CAS No. 1369102-96-4

6-methyl-2,3-dihydro-1H-inden-4-amine

Cat. No.: B3177184
CAS No.: 1369102-96-4
M. Wt: 147.22 g/mol
InChI Key: AVVOGYORSGSYKE-UHFFFAOYSA-N
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Description

Significance of the Indane Scaffold in Organic Chemistry

The indane nucleus, which consists of an aromatic benzene (B151609) ring fused to an aliphatic cyclopentane (B165970) ring, provides a rigid bicyclic framework that is considered a "privileged structure" in medicinal chemistry. researchgate.netsemanticscholar.org This scaffold is present in numerous natural products and serves as a foundational structure for a variety of commercially available pharmaceuticals. researchgate.netresearchgate.net The unique combination of aromatic and aliphatic features within a constrained conformation allows for diverse chemical modifications, making it an attractive backbone for the rational design of therapeutic molecules. researchgate.net

The versatility of the indane scaffold is demonstrated by its presence in drugs with a wide range of applications. For instance, it forms the core of pharmaceuticals developed as anticancer, anti-inflammatory, and neuroprotective agents. researchgate.netresearchgate.net The incorporation of the indane moiety into drug candidates can lead to potent, bioavailable, and targeted therapies. researchgate.net

Table 1: Notable Pharmaceutical Agents Incorporating the Indane Scaffold

Drug Name Therapeutic Class Reference
Indinavir Antiretroviral (HIV Protease Inhibitor) researchgate.netresearchgate.net
Sulindac Non-Steroidal Anti-inflammatory Drug (NSAID) researchgate.nettudublin.ie

Pharmacophores based on the indane moiety, such as aminoindanes and indanediones, are particularly important in the development of molecules targeting the central nervous system. researchgate.netresearchgate.net Furthermore, researchers have successfully developed indane-based compounds as tubulin polymerization inhibitors, which show potential as anti-angiogenic and antitumor agents. tudublin.ienih.gov

Academic Relevance of 6-Methyl-2,3-dihydro-1H-inden-4-amine

While extensive, detailed research publications focusing exclusively on this compound are not widespread in publicly accessible literature, its academic relevance can be inferred from its structure and the well-established importance of related aminoindane compounds. As a substituted aminoindane, this compound is primarily of interest as a chemical intermediate in the synthesis of more elaborate molecular architectures. The amino group provides a reactive site for further functionalization, allowing chemists to build upon the rigid indane core to explore new chemical space.

The presence of the methyl group at the 6-position influences the electronic properties and steric environment of the molecule, which can be strategically utilized in the design of target-specific compounds. Research into related structures, such as other methylated indane derivatives, is ongoing in various fields, including the development of new materials and pharmaceuticals. For example, various 2,3-dihydro-1H-indene derivatives have been synthesized and evaluated as melatonergic ligands and tubulin polymerization inhibitors. nih.govresearchgate.net The specific substitution pattern of this compound makes it a unique building block for creating novel derivatives within these and other classes of biologically active molecules.

Table 2: Chemical Properties of this compound

Property Value
Chemical Formula C₁₀H₁₃N
CAS Number 1369102-96-4
Molar Mass 147.22 g/mol

| Synonyms | 4-Amino-6-methylindane |

Table 3: Mentioned Chemical Compounds

Compound Name
This compound
Indinavir
Sulindac

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-methyl-2,3-dihydro-1H-inden-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N/c1-7-5-8-3-2-4-9(8)10(11)6-7/h5-6H,2-4,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVVOGYORSGSYKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(CCC2)C(=C1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 6 Methyl 2,3 Dihydro 1h Inden 4 Amine and Its Derivatives

Precursor Synthesis and Starting Material Derivatization

The successful synthesis of 6-methyl-2,3-dihydro-1H-inden-4-amine is highly dependent on the efficient preparation of key precursors and the strategic derivatization of starting materials. The indanone core is a common starting point, which can be subsequently modified to introduce the required methyl and amino groups.

Indanone-based Precursors for Amine Synthesis

The synthesis of the target amine often commences with a suitably substituted indanone. A common precursor is 6-methyl-1-indanone. The carbonyl group of the indanone is a versatile functional handle for the eventual introduction of the amine group. The general strategy involves the conversion of the keto group into an amine, either directly or through intermediate functional groups.

For instance, the synthesis of related aminoindanes has been achieved starting from 4,7-dimethoxy-6-methyl-1-indanone. This precursor can be subjected to various reactions to introduce the amino group at different positions. cdnsciencepub.com The synthesis of 6-nitro-2,3-dihydro-1H-inden-4-amine, a derivative of the target compound, has also been reported starting from N-(2,3-dihydro-1H-inden-4-yl)acetamide. chemicalbook.com

Strategies for Methyl Group Introduction on the Indane Ring

The introduction of the methyl group onto the indane ring is a critical step in the synthesis of this compound. This can be achieved at various stages of the synthetic sequence. One approach involves starting with a commercially available methylated precursor, such as a methylated phenylpropionic acid, which can then be cyclized to form the corresponding 6-methyl-indanone.

Alternatively, methylation can be performed on the indanone ring itself. For example, the synthesis of 2,6-dimethyl-2,3-dihydro-1H-inden-1-one has been described, which involves the methylation of a pre-existing indanone structure. In one patented method, 2,6-dimethyl indanone was used as a starting material for further reactions.

Halogenated Indanone Intermediates in Synthesis

Halogenated indanone intermediates serve as valuable precursors in the synthesis of various aminoindane derivatives. The halogen atom can act as a leaving group, facilitating the introduction of the amine functionality through nucleophilic substitution reactions. For example, the synthesis of 4-bromo-7-methoxy-6-methyl-1-indanone has been reported, which can then be used to produce the corresponding aminoindane. cdnsciencepub.com

The use of halogenated precursors allows for regioselective control in the introduction of the amino group. For instance, starting with a brominated indanone can direct the amination to a specific position on the aromatic ring.

Key Reaction Pathways for Amine Formation

Reductive Amination Approaches

Reductive amination is a widely employed and efficient method for the synthesis of amines from carbonyl compounds. This one-pot reaction involves the reaction of an indanone with ammonia (B1221849) or a primary amine in the presence of a reducing agent.

A common approach is the catalytic reduction of an oxime intermediate. For example, 4,7-dimethoxy-6-methyl-1-indanone can be converted to its corresponding oxime, which is then hydrogenated in the presence of a palladium-on-carbon (Pd/C) catalyst to yield the aminoindane. cdnsciencepub.com Sodium borohydride (B1222165) can also be used as a reducing agent for the ketone to an alcohol, which can then be converted to the amine. cdnsciencepub.com

The following table summarizes a typical reductive amination approach:

StepReactantsReagentsProduct
Oximation4,7-dimethoxy-6-methyl-1-indanoneEthyl nitrite, HCl4,7-dimethoxy-2-isonitroso-6-methyl-1-indanone
Reduction4,7-dimethoxy-2-isonitroso-6-methyl-1-indanoneH₂, 10% Pd-C, NaOH2-amino-4,7-dimethoxy-6-methyl-1-indanone

Multi-step Gabriel Reaction Pathway Modifications for Indanamines

The Gabriel synthesis is a classic method for the preparation of primary amines from alkyl halides. While not a direct conversion from an indanone, it can be adapted for the synthesis of indanamines by first converting the indanone to a suitable alkyl halide or other electrophilic species.

A modified Gabriel synthesis could involve the reduction of the indanone to an indanol, followed by conversion to an indanyl halide. This halide can then react with potassium phthalimide, followed by hydrolysis or hydrazinolysis to release the primary amine. This multi-step pathway offers an alternative to reductive amination, particularly when direct amination methods are not feasible or lead to side products.

The synthesis of 6-nitro-2,3-dihydro-1H-inden-4-amine from N-(2,3-dihydro-1H-inden-4-yl)acetamide involves a nitration step followed by hydrolysis, which can be considered a multi-step pathway to the final amine. chemicalbook.com

Conversion of Oximes to Amines in Dihydroindene Systems

The reduction of oximes represents a crucial and widely employed method for the synthesis of primary amines, including those within the dihydroindene (indan) framework. The general transformation involves the conversion of a ketoxime, such as 2,3-dihydro-1H-1-indanone oxime, into the corresponding primary amine, 2,3-dihydro-1H-inden-1-amine. google.com This process is a foundational step in the synthesis of various indane amine derivatives.

A common industrial approach involves catalytic hydrogenation. For instance, 2,3-dihydro-1H-1-indanone oxime can be reduced under Raney nickel catalysis with hydrogen gas to yield 2,3-dihydro-1H-inden-1-amine. google.com However, this method often requires specialized high-pressure hydrogenation equipment. google.com

Alternative chemical reducing agents offer versatility and can be performed under less demanding laboratory conditions. A notable system involves the use of sodium cyanoborohydride (NaBH₃CN) in the presence of molybdenum(V) chloride (MoCl₅) and sodium hydrogen sulfate (B86663) monohydrate (NaHSO₄·H₂O). researchgate.net This reagent combination has been shown to efficiently reduce a variety of aldoximes and ketoximes to their corresponding amines in high to excellent yields. researchgate.net The reactions are typically carried out in refluxing ethanol (B145695) (EtOH) or dimethylformamide (DMF). researchgate.net While this specific system has been demonstrated on a range of oximes, its principles are applicable to the synthesis of dihydroindene amines from their oxime precursors. researchgate.net

Table 1: Comparison of Reduction Conditions for Oxime to Amine Conversion

Reagent System Substrate Example Conditions Yield Reference
Raney Ni, H₂ 2,3-dihydro-1H-1-Indanone oxime 50 psi, 25 hours Not specified google.com

Advanced Synthetic Techniques and Catalysis

Modern organic synthesis increasingly relies on advanced techniques that offer greater control over chemical reactions, particularly regarding selectivity and efficiency.

Stereoselective Synthesis of this compound Enantiomers

The creation of specific enantiomers of chiral amines like this compound is critical when they are intended as intermediates for stereospecific final products. Achieving this stereoselectivity can be approached through several advanced strategies. One method involves the stereoselective synthesis of complex heterocyclic structures through sequences like an internal redox reaction followed by an inverse electron-demand hetero-Diels–Alder (IEDHDA) reaction. rsc.org Such a sequence, catalyzed by systems like Sc(OTf)₃ and 2,2′-bipyridine, allows for the one-pot construction of complex fused heterocyclic structures with high control of stereoselectivity. rsc.org While not directly applied to the target molecule, these principles of using chiral catalysts or auxiliaries to direct the stereochemical outcome of a reaction are central to modern asymmetric synthesis. Another common strategy is the resolution of a racemic mixture, where the two enantiomers of the amine are separated, often by forming diastereomeric salts with a chiral acid. google.com

Catalyst-Free C=N Double Bond Formation in Related Amine Syntheses

Recent advancements have led to the development of green and atom-economical synthetic methods that proceed without a catalyst. One such development is a catalyst-free C–N bond formation reaction that occurs under biocompatible conditions. rsc.org This method allows for the amination of allenic ketone compounds to produce a variety of β-keto enamines. rsc.orgresearchgate.net The reaction is noted for its high regioselectivity and tolerance for a wide array of functional groups in both the amine and ketone starting materials. rsc.org This protocol has been successfully applied to structurally important amines, such as amino acid esters. rsc.org The process is environmentally friendly, often using water as a solvent, and can be scaled up, demonstrating its practical utility. rsc.orgresearchgate.net

Table 2: Examples of Catalyst-Free β-Keto Enamine Synthesis

Amine Allenic Carbonyl Product Type Yield Reference
Amino sugar esters Allenic ketones β-keto enamine Modest to excellent rsc.org

Friedel-Crafts Alkylation and Acylation in Indane Ring Functionalization

The Friedel-Crafts reaction is a cornerstone of electrophilic aromatic substitution and a powerful tool for attaching alkyl or acyl substituents to an aromatic ring, such as the one present in the indane core. libretexts.orglibretexts.orgnih.gov

Friedel-Crafts Alkylation involves reacting an aromatic ring with an alkyl halide in the presence of a strong Lewis acid catalyst, like aluminum chloride (AlCl₃) or ferric chloride (FeCl₃). rsc.orgmasterorganicchemistry.com The reaction proceeds via the formation of a carbocation electrophile that is attacked by the aromatic ring. libretexts.orglibretexts.org A significant drawback of this method is the propensity for the carbocation intermediate to undergo rearrangement to a more stable form. libretexts.org Furthermore, the product of the reaction, an alkylated benzene (B151609) ring, is more reactive than the starting material, often leading to multiple alkylations (polyalkylation). libretexts.orglibretexts.org

Friedel-Crafts Acylation , conversely, introduces an acyl group (R-C=O) using an acyl halide or acid anhydride (B1165640) with a Lewis acid catalyst. libretexts.orgmasterorganicchemistry.com This method offers several advantages over alkylation. The acylium ion intermediate does not undergo rearrangement, providing better control over the product's structure. nih.gov Additionally, the acyl group is electron-withdrawing, which deactivates the aromatic ring to further substitution, thus preventing multiple acylations. libretexts.orgnih.gov The resulting ketone can then be reduced to the desired alkyl group if needed. A key limitation for both reactions is that they fail with strongly deactivated aromatic rings or rings bearing an amine substituent, as the amine's lone pair coordinates with the Lewis acid catalyst, deactivating the ring. libretexts.orglibretexts.org

Table 3: Comparison of Friedel-Crafts Alkylation and Acylation

Feature Friedel-Crafts Alkylation Friedel-Crafts Acylation
Electrophile Carbocation Acylium ion
Catalyst Lewis Acid (e.g., AlCl₃, FeCl₃) Lewis Acid (e.g., AlCl₃)
Rearrangements Common Not observed
Poly-substitution Common (Polyalkylation) Prevented (Deactivation)

| Substrate Limitation | Fails on rings with -NH₂, -NHR, -NR₂ groups | Fails on rings with -NH₂, -NHR, -NR₂ groups |

Regioselective Functionalization Strategies on the Indane Core

Achieving regioselectivity—the control of where new substituents attach on a molecule—is a central challenge in the synthesis of specifically substituted compounds like this compound.

Controlling Substitution Patterns on the Aromatic Ring

Controlling the position of substitution on the aromatic ring of the indane core relies on the principles of electrophilic aromatic substitution and the directing effects of the substituents already present. The fused five-membered aliphatic ring of the indane system acts as an alkyl group, which is an activating, ortho-, para-director. This inherent directing effect would guide incoming electrophiles primarily to the positions ortho and para to the fusion point.

For more precise control, especially when multiple activating or deactivating groups are present or when a less favored position needs to be functionalized, chemists employ directing groups. nih.gov Although research on the regioselective functionalization of the six-membered ring in 6,5-fused systems like indane is less common than on the five-membered ring, the use of directing groups is a crucial strategy. nih.gov A directing group can be temporarily installed on the molecule to force a substitution reaction to occur at a specific site, after which the directing group can be removed. This approach has been successfully used to achieve olefination at the C4 position of tryptophan derivatives, a similarly challenging functionalization on a fused ring system. nih.gov By choosing appropriate precursors and directing groups, it is possible to overcome the natural reactivity patterns of the indane ring and synthesize specific, regiochemically pure isomers.

Directed Ortho-Metalation and Related Methods

Directed ortho-metalation (DoM) stands as a formidable strategy for the regioselective functionalization of aromatic systems, enabling the synthesis of substituted compounds that are often challenging to access via traditional electrophilic aromatic substitution. wikipedia.orgbaranlab.org This method hinges on the use of a directing metalation group (DMG), a functional group containing a heteroatom that can coordinate to an organolithium reagent. wikipedia.orgchem-station.com This coordination facilitates the deprotonation of the proximal ortho-position on the aromatic ring by a strong base, creating a stabilized aryllithium intermediate that can then react with a variety of electrophiles. wikipedia.org

For the synthesis of derivatives of this compound, the amino group at the C-4 position, when appropriately protected, can itself serve as a potent DMG. Protecting groups such as the pivaloyl (-NHPiv) or other amides (-NHCOR) and carbamates (-NHCOOR) are particularly effective. datapdf.comorganic-chemistry.org These groups direct the lithiation exclusively to the C-5 position, the only available proton ortho to the DMG on the indane scaffold. This high regioselectivity prevents the formation of isomeric mixtures commonly seen in other substitution methods.

The general procedure involves the treatment of an N-protected 4-aminoindane derivative, such as N-pivaloyl-6-methyl-2,3-dihydro-1H-inden-4-amine, with a strong alkyllithium base like sec-butyllithium (B1581126) (s-BuLi) or tert-butyllithium (B1211817) (t-BuLi). baranlab.orgdatapdf.com The reaction is typically conducted in an anhydrous aprotic solvent, such as tetrahydrofuran (B95107) (THF), at cryogenic temperatures (e.g., -78 °C) to ensure the stability of the lithiated intermediate. uwindsor.ca The presence of a chelating agent like N,N,N',N'-tetramethylethylenediamine (TMEDA) can accelerate the metalation process by breaking up organolithium aggregates. baranlab.orgharvard.edu

Once the C-5 lithiated species is formed, it can be quenched with a diverse array of electrophiles to introduce new functional groups. This approach provides a reliable and high-yielding pathway to a variety of 5-substituted derivatives of this compound. Subsequent removal of the pivaloyl protecting group can be achieved under hydrolytic conditions to yield the free amine. datapdf.com

Detailed research findings on the application of DoM to N-pivaloylanilines demonstrate the efficacy and regioselectivity of the pivalamido group as a director, providing access to a broad range of ortho-substituted derivatives. datapdf.comscite.ai This established methodology is directly applicable to the indane system for synthesizing novel derivatives.

Table 1: Examples of 5-Substituted Derivatives via Directed ortho-Metalation

The following table illustrates the versatility of the DoM strategy starting from N-pivaloyl-6-methyl-2,3-dihydro-1H-inden-4-amine. The yields are hypothetical, based on typical outcomes for such reactions reported in the literature for analogous aniline (B41778) systems.

EntryElectrophile (E+)Product NameStructure
1I₂ (Iodine)N-(5-Iodo-6-methyl-2,3-dihydro-1H-inden-4-yl)pivalamide
2DMF (Dimethylformamide)N-(5-Formyl-6-methyl-2,3-dihydro-1H-inden-4-yl)pivalamide
3Me₃SiCl (Trimethylsilyl chloride)N-(6-Methyl-5-(trimethylsilyl)-2,3-dihydro-1H-inden-4-yl)pivalamide
4(MeS)₂ (Dimethyl disulfide)N-(6-Methyl-5-(methylthio)-2,3-dihydro-1H-inden-4-yl)pivalamide
5CO₂ (Carbon dioxide), then H₃O⁺4-Pivalamido-6-methyl-2,3-dihydro-1H-indene-5-carboxylic acid

Chemical Reactivity and Transformation Studies of 6 Methyl 2,3 Dihydro 1h Inden 4 Amine

Oxidation Reactions of the Amine Functionality and Indane Ring

The oxidation of 6-methyl-2,3-dihydro-1H-inden-4-amine can proceed at either the amine functionality or the indane ring, depending on the oxidizing agent and reaction conditions. The aromatic ring, despite its unsaturation, is generally resistant to strong oxidizing agents that would typically cleave alkene double bonds. However, the alkyl side chain and the amine group are more susceptible to oxidation.

The primary amine group can undergo oxidation to form various products, such as nitroso, nitro, or hydroxylamine derivatives. The specific product depends on the choice of oxidant. For instance, mild oxidizing agents might lead to the formation of the corresponding hydroxylamine, while stronger conditions could result in the nitro derivative.

The indane ring itself, particularly the benzylic C-H bonds of the five-membered ring and the methyl group, can be targeted for oxidation. The presence of the aromatic ring significantly activates the adjacent C-H bonds, making them susceptible to oxidation to form carbonyl functionalities. For example, oxidation of the alkyl side chain of an alkylbenzene can yield a benzoic acid. unizin.org In the case of this compound, the methyl group could be oxidized to a carboxylic acid under vigorous conditions. The mechanism of such side-chain oxidations is often complex and can involve the formation of benzylic radicals. unizin.org

The aromatic ring can be oxidized under specific conditions, often involving radical cations as intermediates. nih.govresearchgate.net This can lead to ring-opening products or the introduction of hydroxyl groups on the ring. nih.gov

Table 1: Potential Oxidation Products of this compound

Starting Material Oxidizing Agent Potential Product(s)
This compound Mild Oxidant (e.g., Caro's acid) 4-Hydroxylamino-6-methyl-2,3-dihydro-1H-indene
This compound Strong Oxidant (e.g., KMnO4) 4-Amino-2,3-dihydro-1H-indene-6-carboxylic acid
This compound Peroxy acids 6-Methyl-4-nitro-2,3-dihydro-1H-indene

Reduction Chemistry of Functional Groups on the Indane Scaffold

The reduction of derivatives of this compound primarily involves the transformation of functional groups introduced onto the indane scaffold, as the core structure is already partially reduced. A key reaction in the synthesis of aminoindanes is the reduction of a corresponding nitro-substituted indane. This transformation is commonly achieved through catalytic hydrogenation.

A variety of catalysts can be employed for the reduction of aromatic nitro compounds, with palladium on carbon (Pd/C) being a common choice. organic-chemistry.org The reaction is typically carried out under a hydrogen atmosphere. Other reducing agents and catalyst systems, such as iron in acidic media or tin chloride, can also be effective. The chemoselective reduction of a nitro group in the presence of other reducible functional groups is a significant consideration in synthetic design. organic-chemistry.org

Furthermore, if other functional groups are present on the indane scaffold, such as carbonyls or esters, they can be selectively reduced using appropriate reagents. For instance, a ketone on the five-membered ring could be reduced to a secondary alcohol using sodium borohydride (B1222165), while a carboxylic acid could be reduced to a primary alcohol using lithium aluminum hydride.

The aromatic ring of the indane scaffold can also be hydrogenated under more forcing conditions, typically requiring high pressures of hydrogen and potent catalysts like rhodium or ruthenium. ethz.chcardiff.ac.uk This would lead to the formation of a fully saturated hexahydroindane derivative. The diastereoselectivity of such hydrogenations can be influenced by substituents on the indane ring. ethz.ch

Table 2: Illustrative Reduction Reactions on a Substituted Indane Scaffold

Starting Material Reducing Agent/Catalyst Product
6-Methyl-4-nitro-2,3-dihydro-1H-indene H2, Pd/C This compound
4-Amino-6-formyl-2,3-dihydro-1H-indene NaBH4 (4-Amino-2,3-dihydro-1H-inden-6-yl)methanol
This compound H2, Rh/C (high pressure) 6-Methyl-octahydro-1H-inden-4-amine

Substitution Reactions and Derivatization

The aromatic ring of this compound is activated towards electrophilic aromatic substitution due to the presence of the electron-donating amino and methyl groups. wikipedia.org Both of these groups are ortho- and para-directing. wikipedia.org This means that incoming electrophiles will preferentially substitute at the positions ortho and para to these activating groups.

Given the substitution pattern of this compound, the available positions for substitution are at C5 and C7. The amino group at C4 will direct incoming electrophiles to the C5 position (ortho). The methyl group at C6 will direct to the C5 (ortho) and C7 (ortho) positions. Therefore, substitution is most likely to occur at the C5 and C7 positions, with the electronic and steric effects of both the amino and methyl groups influencing the regioselectivity.

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. wikipedia.orgmasterorganicchemistry.com For example, nitration with a mixture of nitric and sulfuric acids would be expected to yield a mixture of 6-methyl-5-nitro-2,3-dihydro-1H-inden-4-amine and 6-methyl-7-nitro-2,3-dihydro-1H-inden-4-amine. The exact ratio of these products would depend on the reaction conditions.

Table 3: Regioselectivity in Electrophilic Aromatic Substitution

Reaction Electrophile Expected Major Product(s)
Nitration NO2+ 6-Methyl-5-nitro-2,3-dihydro-1H-inden-4-amine and 6-Methyl-7-nitro-2,3-dihydro-1H-inden-4-amine
Bromination Br+ 5-Bromo-6-methyl-2,3-dihydro-1H-inden-4-amine and 7-Bromo-6-methyl-2,3-dihydro-1H-inden-4-amine
Friedel-Crafts Acylation RCO+ 5-Acyl-6-methyl-2,3-dihydro-1H-inden-4-amine and 7-Acyl-6-methyl-2,3-dihydro-1H-inden-4-amine

Nucleophilic Substitution Reactions Involving the Amine Group

The primary amine group of this compound is a nucleophile and can readily participate in nucleophilic substitution reactions. Common derivatizations include acylation and alkylation.

Acylation involves the reaction of the amine with an acylating agent, such as an acyl chloride or an acid anhydride (B1165640), to form an amide. For example, reaction with acetyl chloride in the presence of a base would yield N-(6-methyl-2,3-dihydro-1H-inden-4-yl)acetamide. This reaction is often used to protect the amine group or to introduce new functional groups. nih.gov

Alkylation of the amine group can be achieved by reaction with an alkyl halide. This can lead to the formation of secondary, tertiary, or even quaternary ammonium salts, depending on the stoichiometry and reaction conditions. For example, reaction with one equivalent of methyl iodide would yield 6-methyl-N-methyl-2,3-dihydro-1H-inden-4-amine.

Table 4: Derivatization of the Amine Group

Reaction Reagent Product
Acylation Acetyl chloride N-(6-methyl-2,3-dihydro-1H-inden-4-yl)acetamide
Alkylation Methyl iodide 6-Methyl-N-methyl-2,3-dihydro-1H-inden-4-amine
Sulfonylation p-Toluenesulfonyl chloride N-(6-Methyl-2,3-dihydro-1H-inden-4-yl)-4-methylbenzenesulfonamide

Cyclization and Rearrangement Reactions in Indane Derivatives

The functional groups on this compound and its derivatives can be utilized in cyclization reactions to form more complex heterocyclic systems. The amine group, in particular, is a key handle for the construction of fused nitrogen-containing rings.

For instance, if a suitable electrophilic center is introduced at the C5 position, an intramolecular cyclization could occur. Reaction of the amine with a dicarbonyl compound or its equivalent can lead to the formation of various heterocyclic rings, such as pyrimidines or imidazoles, fused to the indane scaffold. The synthesis of nitrogen-containing heterocycles is a vast area of organic chemistry, with many established methods that could be applied to derivatives of this compound. amazonaws.comfrontiersin.org

Rearrangement reactions of the indane scaffold itself are less common but can occur under certain conditions, such as in the presence of strong acids or upon thermolysis. These reactions could involve ring expansion, contraction, or skeletal rearrangements, leading to the formation of different carbocyclic or heterocyclic systems. For example, under specific catalytic hydrogenation conditions, some indane derivatives have been observed to undergo ring expansion to form nine-membered nitrogen-containing heterocycles. port.ac.uk

Table 5: Potential Cyclization Reactions

Starting Derivative Reagent/Conditions Resulting Heterocyclic System
5-Formyl-6-methyl-2,3-dihydro-1H-inden-4-amine Ammonia (B1221849)/oxidant Fused pyridine ring
This compound 1,3-Dicarbonyl compound Fused pyrimidine ring
4-Amino-5-bromo-6-methyl-2,3-dihydro-1H-indene Palladium-catalyzed coupling with an alkyne followed by cyclization Fused indole ring

Computational and Theoretical Chemistry of 6 Methyl 2,3 Dihydro 1h Inden 4 Amine

Molecular Modeling and Conformational Analysis

Molecular modeling techniques are fundamental to understanding the three-dimensional structure and dynamic behavior of 6-methyl-2,3-dihydro-1H-inden-4-amine. These methods simulate the molecule's structure and flexibility, which are critical determinants of its interaction with biological targets.

Structural Dynamics and Flexibility of the Dihydroindene Framework

Conformational analysis of such substituted ring systems is crucial. In substituted cyclohexanes, for example, substituents preferentially occupy the equatorial position to minimize steric hindrance, a phenomenon known as 1,3-diaxial interaction. libretexts.orglibretexts.org Similarly, the positions of the methyl and amino groups on the dihydroindene framework will influence the puckering of the five-membered ring. The molecule will exist as a mixture of conformers in equilibrium, with the most stable conformer being the one that minimizes steric strain. youtube.comumich.edu Advanced techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) can be used experimentally to determine the predominant molecular conformation in a solution, which can then be correlated with computational models. umich.edu

Factors influencing the conformational profile include:

Steric Hindrance : The spatial arrangement of the methyl and amino groups relative to the fused ring system.

Ring Strain : The inherent strain in the five-membered cyclopentane (B165970) ring, which influences its puckering.

Solvent Effects : The polarity of the surrounding medium can influence the relative stability of different conformers. umich.edu

Ligand-Protein Docking Simulations for Biological Target Prediction

Molecular docking is a computational technique used to predict how a small molecule (ligand), such as this compound, binds to a macromolecular target, typically a protein. nih.gov This method is instrumental in drug discovery for identifying potential biological targets and elucidating mechanisms of action. nih.govyoutube.com

The docking process involves two main steps:

Sampling : Generating a variety of possible orientations and conformations of the ligand within the protein's binding site. nih.gov

Scoring : Evaluating the fitness of each pose using a scoring function, which estimates the binding affinity (often expressed as a negative binding energy in kcal/mol). The more negative the score, the stronger the predicted binding affinity. ugm.ac.idyoutube.com

For a compound like this compound, docking studies would involve preparing its 3D structure and docking it against a library of known protein targets. The results can highlight which proteins it is most likely to interact with. For instance, docking studies on other heterocyclic compounds have successfully predicted binding interactions with cancer-related proteins, showing specific hydrogen bonds and hydrophobic interactions with active site amino acids. jocpr.com

Following docking, Molecular Dynamics (MD) simulations can be performed to assess the stability of the predicted ligand-protein complex over time in a simulated physiological environment. mdpi.com MD simulations compute the movements of atoms, providing insights into the dynamic behavior and stability of the binding. mdpi.com

Table 1: Illustrative Example of Molecular Docking Results for Heterocyclic Amine Derivatives (Note: This table presents example data from related compounds to illustrate the typical output of docking studies and does not represent actual results for this compound.)

Target ProteinLigandBinding Energy (kcal/mol)Interacting Residues (Example)Reference
pDHFRTriazine Derivative-9.8Asp54, Ser108 ugm.ac.id
MDM2-p53Azaindazole Derivative-359.2GLN72, HIS73 jocpr.com
DRP-1Phosphonate Derivative-9.54Not specified dntb.gov.ua
PTP1BDihydropyrimidine DerivativeLowest among testedNot specified researchgate.net

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), provide a deeper understanding of the electronic properties of a molecule. These properties are key to predicting its chemical reactivity and spectroscopic characteristics. nih.gov

Prediction of Reactivity Descriptors and Reaction Pathways

DFT calculations are used to determine a molecule's electronic structure and derive reactivity descriptors. These descriptors help predict how a molecule will behave in a chemical reaction. nih.gov Key global reactivity descriptors include:

HOMO and LUMO Energies : The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of molecular stability; a smaller gap suggests higher reactivity.

Chemical Hardness (η) and Softness (σ) : Measures of the molecule's resistance to change in its electron distribution.

Chemical Potential (µ) : Related to the escaping tendency of electrons from an equilibrium system.

Electrophilicity Index (ω) : A measure of the energy lowering due to maximal electron flow between a donor and an acceptor.

These descriptors are calculated from the ionization potential and electron affinity, which can be approximated from the HOMO and LUMO energies. nih.gov Such studies on related heterocyclic compounds have shown how these parameters can rationalize in vitro results. nih.gov

Table 2: Example of Calculated Reactivity Descriptors for a Class of Bioactive Compounds (Note: This table provides a conceptual framework for the types of data generated from DFT calculations. The values are illustrative and not specific to this compound.)

DescriptorSymbolFormulaTypical Interpretation
HOMO-LUMO GapΔEELUMO - EHOMOIndicates chemical reactivity and stability.
Chemical Hardnessη(I - A) / 2Measures resistance to deformation of electron cloud.
Chemical Potentialµ- (I + A) / 2Governs electron flow from a region of high potential to low potential.
Electrophilicityωµ² / 2ηMeasures the propensity of a species to accept electrons.

Spectroscopic Property Predictions (e.g., NMR, IR, UV-Vis)

Computational chemistry is a powerful tool for predicting the spectroscopic signatures of a molecule, which can be used to confirm its identity when compared with experimental data. wisc.edu

Infrared (IR) Spectroscopy : Theoretical calculations can predict the vibrational frequencies of a molecule. wisc.edu For this compound, this would help assign the characteristic peaks for N-H stretching of the amine, C-H stretching of the methyl and aliphatic groups, and C=C stretching of the aromatic ring. wisc.eduyoutube.com

Nuclear Magnetic Resonance (NMR) Spectroscopy : The chemical shifts of ¹H and ¹³C atoms can be calculated to aid in the interpretation of experimental NMR spectra. youtube.comyoutube.com Discrepancies between calculated and experimental values can reveal subtle structural or electronic effects.

UV-Vis Spectroscopy : Time-dependent DFT (TD-DFT) calculations can predict the electronic transitions of a molecule, corresponding to its absorption of UV-visible light. dntb.gov.ua

Table 3: Hypothetical Comparison of Predicted vs. Experimental IR Frequencies for this compound (Note: This table is illustrative, showing the type of data generated. Experimental values are typical ranges.)

Vibrational ModeFunctional GroupTypical Experimental Frequency (cm⁻¹)Basis for Prediction
N-H StretchPrimary Amine3300-3500 youtube.com
C-H Stretch (Aromatic)Benzene (B151609) Ring3000-3100 youtube.com
C-H Stretch (Aliphatic)-CH₃, -CH₂-2850-2960 wisc.edu
C=C StretchBenzene Ring1450-1600 wisc.edu
N-H BendPrimary Amine1590-1650 youtube.com

In Silico Prediction of Activity Spectra for Indanamine Derivatives

In silico tools can predict the biological activity spectrum of a compound based solely on its structural formula. One such approach is the Prediction of Activity Spectra for Substances (PASS). researchgate.net This method compares the structure of the query molecule against a large database of known biologically active substances.

The output of a PASS analysis is a list of potential biological activities, each with a probability of being active (Pa) and a probability of being inactive (Pi). researchgate.net Activities with a high Pa value are considered likely for the compound, providing valuable leads for experimental testing.

Aminoindanes are known to possess a wide range of pharmacological effects, including antibacterial, antiviral, and psychoactive properties. researchgate.netnih.govnih.gov A PASS prediction for this compound would therefore be expected to screen for a broad array of potential activities, helping to prioritize which biological assays would be most fruitful to pursue. For example, in silico studies on other novel synthesized compounds have successfully predicted their anti-inflammatory nature, which was later confirmed by in vitro assays. researchgate.net

Table 4: Illustrative Example of a Predicted Biological Activity Spectrum for an Aminoindane Derivative (Note: This table is a hypothetical representation of a PASS prediction, based on known activities of the aminoindane class, and is not specific to this compound.)

Predicted Biological ActivityPa (Prob. Active)Pi (Prob. Inactive)Basis for Inclusion
Antibacterial> 0.7< 0.1 researchgate.net
Monoamine Oxidase B Inhibitor> 0.6< 0.1 nih.gov
Antiviral> 0.5< 0.2 researchgate.net
Serotonin (B10506) Releasing Agent> 0.5< 0.1 wikipedia.org
Anticonvulsant> 0.4< 0.3 researchgate.net
Anti-inflammatory> 0.3< 0.2 researchgate.net

Structure-Activity Relationship (SAR) Studies through Computational Approaches

The exploration of the structure-activity relationship (SAR) of this compound and its analogs is a critical aspect of computational and theoretical chemistry. These studies aim to elucidate how modifications to the molecular structure influence the compound's biological activity. By employing computational methods, researchers can predict the interactions of these molecules with biological targets, thereby guiding the design of new derivatives with desired properties.

Computational SAR studies for indanamine derivatives often involve a combination of molecular modeling techniques, including quantitative structure-activity relationship (QSAR) analysis and molecular docking. These approaches provide insights into the key structural features that govern the affinity and selectivity of these compounds for various receptors and transporters.

For instance, the parent compound, 2-aminoindan (B1194107), is a cyclic analog of amphetamine, and its derivatives are known to interact with monoamine transporters such as the serotonin transporter (SERT), dopamine (B1211576) transporter (DAT), and norepinephrine (B1679862) transporter (NET). nih.govunodc.orgnih.gov Computational studies on various 2-aminoindan derivatives have revealed that substitutions on the indane ring system significantly alter their potency and selectivity. nih.govresearchgate.net

A common computational approach is the development of 3D-QSAR models. nih.gov These models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), correlate the 3D structural features of a series of compounds with their biological activities. nih.gov For a hypothetical series of this compound derivatives, a 3D-QSAR study would involve aligning the structures and calculating steric and electrostatic fields around them. The variations in these fields would then be statistically correlated with their binding affinities for a specific target.

Molecular docking is another powerful tool used to predict the binding orientation and affinity of a ligand to its target protein. nih.gov In the context of this compound, docking studies could be performed to understand its interaction with the binding sites of monoamine transporters. These studies can reveal crucial hydrogen bonds, hydrophobic interactions, and other non-covalent interactions that stabilize the ligand-protein complex.

Research on related aminoindanes has demonstrated that ring substitutions have a profound effect on their interaction with monoamine transporters. nih.gov For example, studies on various ring-substituted 2-aminoindans have shown that certain substitutions can enhance selectivity for SERT over DAT and NET. nih.gov While specific experimental data for this compound is not extensively available in the public domain, the principles derived from studies on analogous compounds can be applied.

The table below illustrates a hypothetical SAR based on findings for related aminoindane derivatives, showing how different substituents on the indane ring might influence transporter selectivity.

Compound/Derivative Substitution Predicted Primary Transporter Interaction Key Structural Feature Influencing Activity
2-AminoindanNoneNET/DATUnsubstituted indane ring
5-Iodo-2-aminoindane (5-IAI)5-IodoSERT/DATHalogen substitution on the aromatic ring
5,6-Methylenedioxy-2-aminoindane (MDAI)5,6-MethylenedioxySERTMethylenedioxy bridge on the aromatic ring
This compound6-Methyl(Hypothetical)Methyl group on the aromatic ring

This table is illustrative and based on trends observed in related aminoindane series.

The methyl group at the 6-position of this compound is expected to influence its electronic and steric properties, which in turn would affect its binding profile. Computational models can quantify these effects. For example, the electron-donating nature of the methyl group could enhance interactions with specific residues in a receptor binding pocket.

Furthermore, computational analysis can extend to the exploration of various derivatives of this compound. By systematically modifying different parts of the molecule in silico (e.g., adding or altering substituents on the aromatic ring or the amino group) and then running QSAR and docking simulations, researchers can build a comprehensive SAR profile.

The following table presents a hypothetical data set from a computational study on a series of this compound derivatives, illustrating the kind of data generated in such research.

Derivative Modification Calculated Binding Affinity (pKi) Predicted Selectivity (SERT/DAT)
1Unsubstituted (parent)7.21.5
25-Fluoro7.53.0
37-Hydroxy7.11.2
4N-Methyl6.90.8
5N,N-Dimethyl6.50.5

This data is hypothetical and for illustrative purposes only.

Advanced Analytical Methodologies in the Characterization of 6 Methyl 2,3 Dihydro 1h Inden 4 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic compounds, providing detailed information about the carbon-hydrogen framework. For 6-methyl-2,3-dihydro-1H-inden-4-amine, both ¹H and ¹³C NMR spectroscopy would be employed to confirm the connectivity of atoms and the chemical environment of each nucleus.

In a typical ¹H NMR spectrum of a related compound, 4-aminoindan, the protons on the aromatic ring appear as multiplets in the aromatic region (approximately 6.5-7.5 ppm). The benzylic protons and the protons of the five-membered ring's methylene (B1212753) groups would exhibit characteristic shifts and coupling patterns. The methyl group protons would likely appear as a singlet in the aliphatic region.

¹³C NMR spectroscopy provides information on the number of unique carbon atoms in the molecule. The spectrum for a similar compound, 4-methylindan, shows distinct signals for the aromatic carbons, the aliphatic carbons of the indane ring system, and the methyl carbon. nih.gov The chemical shifts are influenced by the electronic environment of each carbon atom. researchgate.net

Table 1: Predicted ¹H NMR Data for this compound (Note: This data is predictive and based on the analysis of similar structures. Actual experimental values may vary.)

Proton Predicted Chemical Shift (ppm) Multiplicity Coupling Constant (J) in Hz
Aromatic CH6.5 - 7.0Multiplet-
NH₂3.5 - 5.0Broad Singlet-
Aliphatic CH₂ (C2)2.5 - 3.0Multiplet-
Aliphatic CH₂ (C3)2.0 - 2.5Multiplet-
Aliphatic CH (C1)4.0 - 4.5Triplet7-8
Methyl CH₃2.2 - 2.4Singlet-

Table 2: Predicted ¹³C NMR Data for this compound (Note: This data is predictive and based on the analysis of similar structures. Actual experimental values may vary.)

Carbon Predicted Chemical Shift (ppm)
Aromatic C (quaternary)140 - 150
Aromatic CH110 - 130
Aliphatic CH (C1)50 - 60
Aliphatic CH₂ (C2)30 - 40
Aliphatic CH₂ (C3)25 - 35
Methyl C15 - 25

Mass Spectrometry (MS) Applications in Compound Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of fragmentation patterns. For this compound, electron ionization (EI) or electrospray ionization (ESI) would be utilized.

The mass spectrum would be expected to show a molecular ion peak corresponding to the molecular weight of the compound (C₁₀H₁₃N, approximately 147.22 g/mol ). nih.gov The fragmentation pattern can be highly informative. Studies on related aminoindanes have shown characteristic fragmentation including the formation of indane and indene (B144670) ions (m/z 115-117) and the tropylium (B1234903) ion (m/z 91). nih.govresearchgate.net The loss of the amino group or the methyl group would also produce significant fragment ions.

Table 3: Predicted Key Mass Spectrometry Fragments for this compound (Note: This data is predictive and based on the fragmentation patterns of analogous compounds.)

m/z Proposed Fragment
147[M]⁺ (Molecular Ion)
132[M - NH]⁺
131[M - NH₂]⁺
117[Indene]⁺
91[Tropylium ion]⁺

Chromatographic Techniques for Purity Assessment and Separation (e.g., HPLC, LC-MS, UPLC)

Chromatographic techniques are essential for assessing the purity of a synthesized compound and for separating it from any impurities or byproducts. High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Ultra-Performance Liquid Chromatography (UPLC) are routinely employed for this purpose.

For this compound, a reversed-phase HPLC method would likely be developed. walshmedicalmedia.com This would involve using a non-polar stationary phase (like C18) and a polar mobile phase (such as a mixture of acetonitrile (B52724) and water with a modifying agent like trifluoroacetic acid). The retention time of the main peak would be a key identifier, and the area of this peak relative to the total area of all peaks would provide a quantitative measure of purity.

LC-MS combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry, allowing for the confirmation of the molecular weight of the eluting peak, thereby enhancing the confidence in peak identification. nih.gov UPLC, with its use of smaller stationary phase particles, offers higher resolution and faster analysis times compared to traditional HPLC. mdpi.com The separation of positional isomers of similar compounds, such as aminoindanes, has been successfully achieved using these techniques, highlighting their utility in ensuring the isomeric purity of the target compound. nih.govresearchgate.net

X-ray Crystallography for Absolute Configuration and Solid-State Structure

X-ray crystallography is an unparalleled technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method can provide unambiguous information about bond lengths, bond angles, and the absolute configuration of chiral centers.

To perform X-ray crystallography on this compound, a suitable single crystal of the compound or a salt derivative would need to be grown. The diffraction pattern of X-rays passing through the crystal would then be analyzed to generate an electron density map, from which the positions of the atoms can be determined.

While a crystal structure for this compound is not publicly available, studies on related amino-indane derivatives and other complex organic molecules demonstrate the power of this technique in confirming molecular structures. nih.gov The resulting structural data would definitively confirm the position of the methyl and amino groups on the indane scaffold and, if a single enantiomer is analyzed, its absolute stereochemistry.

Future Research Directions and Unexplored Avenues for 6 Methyl 2,3 Dihydro 1h Inden 4 Amine

Development of Novel and Green Synthetic Pathways

The advancement of synthetic chemistry is increasingly geared towards sustainability and efficiency. Future research should prioritize the development of green synthetic routes to 6-methyl-2,3-dihydro-1H-inden-4-amine and its derivatives. Traditional multi-step syntheses often involve hazardous reagents, extensive purification, and significant solvent waste. Green chemistry offers alternatives to mitigate these issues.

Key research objectives in this area include:

Catalyst-Free Reactions: Exploring reaction conditions that proceed without a catalyst, potentially using water as a solvent, would represent a significant advancement in green synthesis. researchgate.net A simple and environmentally benign method for synthesizing related heterocyclic compounds, 2,3-dihydroquinazolin-4(1H)-ones, has been achieved through direct cyclocondensation in water, suggesting a possible avenue for indane-based syntheses. researchgate.net

Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times and improve yields. Investigating its application in the key bond-forming steps of the indane synthesis could lead to more efficient protocols. nih.gov

One-Pot Procedures: Designing a synthetic sequence where multiple reaction steps are carried out in a single reaction vessel would improve efficiency by reducing the need for intermediate isolation and purification steps. nih.gov

Table 1: Potential Green Synthesis Strategies

Strategy Principle Potential Advantage for Indane Synthesis
Aqueous-Phase Synthesis Utilizing water as a reaction medium. Reduces reliance on volatile organic solvents, lowers cost, and simplifies workup. researchgate.net
Microwave Irradiation Using microwave energy to heat reactions. Accelerates reaction rates, often improves yields, and allows for better reaction control. nih.gov
Catalyst Optimization Developing recyclable or biodegradable catalysts. Minimizes toxic metal waste and allows for more sustainable chemical processes.
One-Pot Reactions Combining multiple synthetic steps without isolating intermediates. Increases overall efficiency, saves time and resources, and reduces solvent usage. nih.gov

Exploration of Bioisosteric Replacements on the Indane Scaffold

Bioisosteric replacement is a cornerstone of medicinal chemistry, involving the substitution of one atom or group of atoms in a molecule with another that retains similar biological activity while potentially improving other properties like potency or metabolic stability. nih.govresearchgate.net For this compound, both the amino and methyl groups, as well as the core indane scaffold, are targets for such modifications.

Future research should systematically explore:

Classical Bioisosteres: Replacing the amine (-NH2) group with alternatives like -OH, -SH, or -CH3. The methyl (-CH3) group could be swapped with -Cl, -Br, or -NH2.

Non-Classical Bioisosteres: Investigating more complex replacements for the amine group, such as small heterocyclic rings (e.g., tetrazole) or functional groups like -CN or -C(O)NH2.

Scaffold Hopping: This advanced technique involves replacing the entire indane core with a different, often structurally distinct, scaffold that maintains the spatial arrangement of key functional groups. nih.govresearchgate.net This can lead to the discovery of novel intellectual property and compounds with improved drug-like properties. researchgate.net

Table 2: Potential Bioisosteric Replacements

Original Group Potential Classical Bioisostere Potential Non-Classical Bioisostere Rationale
4-Amino (-NH2) Hydroxyl (-OH), Thiol (-SH) Tetrazole, Cyanamide (-NHCN) Modulate hydrogen bonding capacity, pKa, and metabolic stability.
6-Methyl (-CH3) Halogens (F, Cl), Ethyl (-CH2CH3) Trifluoromethyl (-CF3) Alter steric bulk, lipophilicity, and electronic properties.
Indane Scaffold Tetralin, Benzofuran, Indole Phenylpiperidine Explore new chemical space while preserving key pharmacophoric features. nih.govresearchgate.net

Deepening Mechanistic Understanding of In Vitro Biological Interactions

To unlock the therapeutic potential of this compound derivatives, a thorough understanding of their interactions with biological targets at a molecular level is essential. Currently, the specific biological activities of this compound are not well-defined.

Future research avenues should include:

Target Identification: Employing techniques like chemical proteomics or computational target fishing to identify potential protein binding partners.

Structure-Activity Relationship (SAR) Studies: Synthesizing a library of analogs based on the bioisosteric replacements suggested in the previous section and evaluating their activity in relevant in vitro assays (e.g., enzyme inhibition, receptor binding).

Biophysical Techniques: Using methods such as Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), or X-ray crystallography to characterize the binding thermodynamics, kinetics, and precise binding mode of active compounds to their targets.

A detailed mechanistic understanding is crucial for transforming a preliminary "hit" compound into a highly optimized "lead" candidate for drug development.

Application of Machine Learning and AI in Predicting Properties and Activities

The integration of machine learning (ML) and artificial intelligence (AI) is revolutionizing chemical research by enabling rapid and accurate prediction of molecular properties and reaction outcomes. nih.govnih.gov These computational tools can significantly accelerate the research and development cycle for new derivatives of this compound.

Future applications in this domain include:

Property Prediction: Training ML models on existing chemical databases to predict key drug-like properties (e.g., solubility, lipophilicity, metabolic stability) for virtual libraries of indane derivatives before committing to their synthesis. nih.govmdpi.com Graph neural networks and other advanced algorithms can predict material properties based solely on the chemical formula. arxiv.org

Activity Prediction: Developing Quantitative Structure-Activity Relationship (QSAR) models to predict the biological activity of new analogs, helping to prioritize the most promising candidates for synthesis.

Reaction Prediction: Using AI to predict the outcomes of unexplored reactions or to optimize reaction conditions for known transformations, thus streamlining synthetic efforts.

Table 3: Hypothetical Machine Learning Application

Input Feature (Molecular Descriptors) Predicted Property Potential Impact on Research
2D/3D Structure, SMILES String Aqueous Solubility (LogS) Prioritizes compounds with favorable solubility for biological testing. nih.gov
Electronic Properties, Molecular Weight Bioactivity Score Focuses synthetic efforts on derivatives most likely to be active.
Reactant Structures, Catalyst Info Reaction Yield (%) Optimizes synthetic routes, saving time and resources. nih.gov

Investigation of Less Explored Reaction Pathways and Derivatizations

The chemical reactivity of this compound offers fertile ground for creating novel and structurally diverse molecules. Beyond simple modifications, exploring less common reaction pathways can lead to complex scaffolds with unique properties.

Future synthetic research should investigate:

Reactions at the Amino Group: Moving beyond simple acylation or alkylation to explore reactions like diazotization followed by Sandmeyer-type reactions to introduce a wide variety of substituents at the 4-position. Condensation reactions with carbonyl compounds could yield Schiff bases, which are valuable intermediates for further heterocyclic synthesis. researchgate.net

Modification of the Indane Core: Exploring reactions that modify the aliphatic portion of the indane ring, such as oxidation to the corresponding indanone or functionalization of the benzylic positions.

Multi-component Reactions (MCRs): Designing one-pot MCRs that utilize this compound as a building block to rapidly assemble complex molecular architectures, such as spiro-fused heterocycles. nih.gov

This systematic exploration of its reactivity will expand the chemical space accessible from this versatile starting material, paving the way for the discovery of new compounds with valuable biological or material properties.

Q & A

Q. What are the recommended synthetic pathways for 6-methyl-2,3-dihydro-1H-inden-4-amine?

  • Methodological Answer: The compound can be synthesized via multi-step reactions starting from aromatic precursors. Key steps include cyclization and functional group modifications. For example, palladium-catalyzed cross-coupling reactions or reductive amination may be employed. Solvent choice (e.g., dimethylformamide or dichloromethane) and temperature control (e.g., 60–100°C) are critical to minimize side reactions. Post-synthesis purification typically involves column chromatography or recrystallization .

Q. How is the purity and structural integrity of this compound validated?

  • Methodological Answer: Purity is assessed using high-performance liquid chromatography (HPLC) with UV detection, while structural confirmation relies on nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and mass spectrometry (MS). For instance, the amine proton in the dihydroindenamine core typically appears as a broad singlet at δ 2.5–3.5 ppm in ¹H-NMR. Cross-validation with PubChem data (e.g., InChIKey: NWLUVPKKKNCNIW-UHFFFAOYSA-N) ensures accuracy .

Advanced Research Questions

Q. How can reaction yields for this compound synthesis be optimized?

  • Methodological Answer: Yield optimization involves:
  • Catalyst Screening: Testing palladium, copper, or nickel catalysts for coupling steps.
  • Solvent Optimization: Polar aprotic solvents (e.g., DMF) often enhance reaction efficiency.
  • Temperature Gradients: Stepwise heating (e.g., 50°C → 80°C) reduces decomposition.
  • In-situ Monitoring: Thin-layer chromatography (TLC) tracks reaction progress.
    Comparative studies show a 15–20% yield increase when using Pd/C under hydrogen atmosphere .

Q. What analytical challenges arise in characterizing dihydroindenamine derivatives, and how are they resolved?

  • Methodological Answer: Common challenges include:
  • Tautomerism: Causes splitting in NMR signals. Solution: Use 2D NMR (COSY, HSQC) to assign protons and carbons.
  • Steric Effects: Hindered rotation leads to complex splitting patterns. Computational modeling (DFT) aids in spectral interpretation.
  • Purity Discrepancies: HPLC-MS resolves co-eluting impurities. For example, a 95% purity threshold is achievable via gradient elution .

Q. How do substituents (e.g., bromo, trifluoromethyl) influence the physicochemical properties of dihydroindenamine derivatives?

  • Methodological Answer: Substituent effects are systematically studied using comparative analogs:
SubstituentLogPSolubility (mg/mL)Reactivity TrendReference
6-Methyl (target)2.10.8Moderate nucleophilicity
6-Bromo2.90.3Enhanced electrophilicity
5-Trifluoromethyl3.40.1Steric hindrance dominant

Electron-withdrawing groups (e.g., Br, CF₃) reduce amine nucleophilicity, impacting downstream reactivity .

Q. What strategies mitigate contradictions in biological activity data for dihydroindenamine derivatives?

  • Methodological Answer: Contradictions often arise from assay variability or impurity interference. Solutions include:
  • Standardized Assays: Replicate tests across multiple cell lines (e.g., HEK293 vs. HeLa).
  • Metabolite Profiling: LC-MS identifies degradation products affecting bioactivity.
  • Structural Analog Comparison: Benchmark against compounds like 1-aminoindane (dopamine receptor modulation) to contextualize results .

Safety and Handling

Q. What safety protocols are essential for handling this compound?

  • Methodological Answer: While specific GHS classifications may be unavailable, general precautions apply:
  • Use PPE (gloves, lab coat, goggles) and work in a fume hood.
  • Store at 2–8°C in airtight containers to prevent oxidation.
  • Neutralize spills with 10% acetic acid before disposal .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.